molecular formula C17H16N2O3 B2435474 2-(Benzimidazol-1-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone CAS No. 210774-08-6

2-(Benzimidazol-1-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone

Cat. No. B2435474
CAS RN: 210774-08-6
M. Wt: 296.326
InChI Key: PXDCTPSRBMFVSW-UHFFFAOYSA-N
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Description

2-(Benzimidazol-1-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone, also known as BIE, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BIE is a synthetic compound that was first synthesized in 2005 and has since been studied extensively for its potential applications in medicinal chemistry, biochemistry, and material science.

Scientific Research Applications

Anticancer Activity

A study by Rashid et al. (2014) explores the anticancer properties of benzimidazole derivatives, specifically focusing on their in-vitro anticancer activity against various human cancer cell lines. One of the compounds showed significant growth inhibition across all human cell lines, indicating its potential as a novel anticancer agent (Rashid, Husain, Shaharyar, & Sarafroz, 2014).

Immunomodulatory Effects

Abdel‐Aziz et al. (2011) synthesized thiazolo[3,2-a]benzimidazole derivatives and evaluated their immunosuppressive and immunostimulatory effects. The study found these compounds to be potent in modulating immune responses, highlighting their potential in immunotherapy (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).

Catalytic and Electrochemical Properties

Karaoğlu et al. (2016) investigated the synthesis of benzimidazole ligands and their copper(II) complexes, focusing on their catalytic and electrochemical properties. This research is relevant in the context of developing new materials with unique electrochemical behaviors (Karaoğlu, Emirik, Menteşe, Zengin, & Serbest, 2016).

Antimicrobial Activity

Research by Salahuddin et al. (2017) highlights the antimicrobial properties of benzimidazole derivatives. These compounds showed significant activity against various bacterial and fungal strains, suggesting their potential use in developing new antimicrobial agents (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).

Synthesis of Heterocycles

Darweesh et al. (2016) explored the microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles. This research is significant for the development of new synthetic pathways in organic chemistry (Darweesh, Mekky, Salman, & Farag, 2016).

Optical and Electrical Properties

Anand and Muthusamy (2018) conducted a study on benzimidazole monomers and their oligomers, examining their optical, electrical, electrochemical, and thermal properties. This research contributes to the understanding of the material properties of benzimidazole-based compounds (Anand & Muthusamy, 2018).

Pharmacological Evaluation

Bassyouni et al. (2012) synthesized novel benzimidazole derivatives and evaluated their antimicrobial activity against various pathogenic bacteria. The study provided insights into the potential pharmacological applications of these compounds (Bassyouni, Saleh, Elhefnawi, El-Moez, El-Senousy, & Abdel-Rehim, 2012).

Excited State Intramolecular Proton Transfer

Svechkarev et al. (2008) investigated a benzimidazole derivative of 3-hydroxychromone, focusing on its excited state intramolecular proton transfer mechanisms. This research contributes to the field of photochemistry and photophysics (Svechkarev, Baumer, Syzova, & Doroshenko, 2008).

properties

IUPAC Name

2-(benzimidazol-1-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-2-11-7-12(16(21)8-15(11)20)17(22)9-19-10-18-13-5-3-4-6-14(13)19/h3-8,10,20-21H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDCTPSRBMFVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1O)O)C(=O)CN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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